2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide
Description
Properties
IUPAC Name |
(2,4,6-trichloroanilino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N3S/c8-3-1-4(9)6(5(10)2-3)12-13-7(11)14/h1-2,12H,(H3,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWGCUILUNSFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NNC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377082 | |
| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14576-98-8 | |
| Record name | 2-(2,4,6-Trichlorophenyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2,4,6-trichlorophenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted trichlorophenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Several studies have highlighted the anticancer potential of thiosemicarbazones and related compounds. For instance, derivatives of hydrazinecarbothioamides have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
- Case Study : A study demonstrated that thiosemicarbazone derivatives exhibited selective toxicity against multidrug-resistant (MDR) cancer cell lines, indicating their potential as effective chemotherapeutic agents .
Antimicrobial Activity
The compound has also displayed antimicrobial properties against various pathogens. Research indicates that modifications in the hydrazinecarbothioamide structure can enhance its efficacy against bacterial strains.
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth, thus supporting its application as an antimicrobial agent .
Applications in Agrochemicals
The compound's ability to act as a herbicide or pesticide has been explored due to its structural similarity to known agrochemicals. Its chlorinated aromatic structure may contribute to its effectiveness in targeting specific biological pathways in pests or weeds.
- Research Insight : Studies indicate that compounds with similar structures can disrupt metabolic processes in target organisms, making them suitable candidates for further development as agrochemicals .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications at various positions on the phenyl ring can significantly influence the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution at para position | Increased cytotoxicity against cancer cells |
| Alteration of the hydrazine moiety | Enhanced antimicrobial properties |
Future Directions and Research Needs
Further research is needed to explore:
- The full spectrum of biological activities across different cell lines and pathogens.
- Detailed mechanistic studies to elucidate how these compounds exert their effects at the molecular level.
- Development of more soluble derivatives with improved pharmacokinetic profiles for clinical applications.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on target molecules, resulting in the inhibition or activation of specific biological functions .
Comparison with Similar Compounds
Dimethyl 2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]butanedioate
- Structural Differences : Incorporates a butanedioate ester group instead of the thiosemicarbazide moiety.
- The compound forms π–π interactions between trichlorophenyl rings (centroid separation: 3.535 Å) .
- Applications : Serves as a precursor for pyrazole derivatives with antimicrobial and anti-inflammatory activity .
2-[2-Oxo-5-(Trifluoromethoxy)-1,2-dihydro-3H-indol-3-ylidene]-N-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide (3u)
- Structural Differences : Features a trifluoromethoxy-substituted indole ring fused to the hydrazinecarbothioamide group.
- Impact : The electron-withdrawing trifluoromethoxy group increases lipophilicity and may enhance membrane permeability. Molecular weight (428.43 g/mol) is higher than the target compound (270.57 g/mol) .
2-(2-Chlorophenyl)-1-hydrazinecarbothioamide
Table 1: Structural and Electronic Comparison
Electronic and Reactivity Comparison
- HOMO-LUMO Gap : The target compound’s gap (0.3365 au) is narrower than many aromatic hydrocarbons, facilitating charge transfer reactions. This is critical for its role in photoelectric applications .
- Substituent Effects : The 2,4,6-trichlorophenyl group provides strong electron-withdrawing effects, stabilizing the hydrazinecarbothioamide moiety. In contrast, 2,4,5-trichlorophenyl analogs (e.g., 2,4,5-Trichlorophenyl isothiocyanate ) exhibit varied reactivity due to asymmetric substitution patterns.
Biological Activity
2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H7Cl3N2S
- Molecular Weight : 267.57 g/mol
Antimicrobial Activity
Research has shown that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays.
| Organism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 16 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 Values :
- HeLa Cells: 12.5 µM
- MCF-7 Cells: 15.3 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Caspase Activation : It promotes the activation of caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various hydrazinecarbothioamides, including our compound of interest. The results indicated that:
- Treatment with this compound resulted in a significant reduction in tumor volume in xenograft models.
- Histopathological analysis revealed increased apoptosis in treated tumors compared to controls.
Toxicity Assessment
The toxicity profile was assessed using brine shrimp lethality bioassays. The compound showed moderate toxicity with an LC50 value of approximately 45 µg/mL, indicating a need for further evaluation regarding safety and therapeutic index.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 2,4,6-trichlorophenylhydrazine and thiocarbamoyl derivatives. Key parameters include:
- Stoichiometric control : Maintain a 1:1 molar ratio of hydrazine to thiocarbonyl precursors to minimize by-products like disubstituted derivatives.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) under inert atmospheres to prevent oxidation of the thiocarbamide group.
- Temperature : Reactions are often carried out at 60–80°C to balance reactivity and stability of intermediates .
- Validation : Monitor progress via TLC or HPLC, and confirm purity through melting point analysis and elemental composition (CHNS).
Q. How can FT-IR and Raman spectroscopy be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR Peaks : Key vibrational modes include:
- C=S stretch : ~1177–1182 cm⁻¹ (thiocarbothioamide group).
- N-H stretch : Broad band ~3265–3265 cm⁻¹ (hydrazine NH).
- C-Cl stretches : 650–750 cm⁻¹ (trichlorophenyl group) .
- Raman Spectroscopy : Complementary to FT-IR, with enhanced sensitivity to symmetric vibrations (e.g., aromatic C-C stretches at ~1450–1550 cm⁻¹).
- Validation : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set) to resolve ambiguities .
Advanced Research Questions
Q. What computational strategies are effective for analyzing the HOMO-LUMO gap and charge-transfer properties of this compound?
- Methodological Answer :
- Software : Gaussian or ORCA for DFT calculations.
- Basis Set : Use 6-311++G(d,p) for accurate frontier orbital energy predictions.
- Key Findings :
- HOMO-LUMO Gap : 0.3365 au (HF/sto-3g*), indicating moderate electronic excitation energy.
- Charge Transfer : HOMO localized on sulfur and trichlorophenyl groups; LUMO on the aromatic ring, suggesting electron density transfer from S→Cl during transitions .
- Applications : Predict reactivity in halogen-bonding interactions or as a nonlinear optical (NLO) material .
Q. How should researchers resolve contradictions between experimental vibrational spectra and theoretical calculations?
- Methodological Answer :
- Step 1 : Verify the basis set and functional (e.g., B3LYP vs. M06-2X) used in DFT calculations. Adjust scaling factors (0.96–0.98) to account for anharmonicity.
- Step 2 : Consider solvent effects (e.g., PCM model for polar solvents) and substituent electronic effects (e.g., electron-withdrawing Cl groups).
- Step 3 : Cross-validate with Raman spectra to distinguish overlapping IR peaks (e.g., C=S vs. C-N stretches) .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in X-ray diffraction data?
- Methodological Answer :
- Software : SHELXT for space-group determination and SHELXL for refinement.
- Key Steps :
- Data Collection : Use high-resolution (<1.0 Å) single-crystal data to resolve Cl atom positions.
- Validation : Check R-factors (R₁ < 5%) and residual electron density maps for disordered regions.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N-H∙∙∙S) to explain packing motifs .
Q. How can researchers design experiments to study the compound’s potential as a nonlinear optical (NLO) material?
- Methodological Answer :
- Hyperpolarizability Calculations : Use DFT to compute β (first hyperpolarizability) and µ (dipole moment).
- Experimental Validation :
- Kurtz-Perry Powder Test : Measure second-harmonic generation (SHG) efficiency relative to urea.
- UV-Vis Spectroscopy : Confirm low HOMO-LUMO gap (correlates with NLO activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
